Difluoro-phenyl-acetaldehyde

Description

Contextualization of Fluorinated Aldehydes in Advanced Organic Synthesis

Fluorinated aldehydes are a class of organic compounds that have garnered considerable attention in advanced organic synthesis due to the unique properties conferred by the fluorine atom. The introduction of fluorine can dramatically alter the physicochemical and biological properties of a molecule. scispace.comnih.gov Fluorine's high electronegativity can influence the acidity of nearby protons, molecular conformation, and metabolic stability. acs.orgmdpi.com In the context of aldehydes, the presence of one or more fluorine atoms, particularly at the α-position, renders the aldehyde a valuable and versatile synthetic intermediate. researchgate.netresearchgate.net

The development of methods for the enantioselective synthesis of α-fluoroaldehydes has been a significant achievement in organic chemistry. researchgate.netnih.gov These chiral building blocks are crucial for the synthesis of complex, biologically active molecules with defined stereochemistry. beilstein-journals.orgrsc.org Organocatalysis has emerged as a powerful strategy for the asymmetric fluorination of aldehydes, providing access to α-fluoroaldehydes with high enantiopurity. nih.govbeilstein-journals.org These fluorinated aldehydes can then be converted into a variety of other useful chiral molecules, such as fluoro-alcohols, fluoro-amines, and fluorinated carboxylic acids. rsc.org The unique reactivity of the carbon-fluorine bond, while strong, can be strategically manipulated in subsequent synthetic steps. rsc.org

Significance of Difluorinated Phenylacetaldehydes as Research Targets and Intermediates

Difluorinated phenylacetaldehydes are of particular interest due to the combined presence of a reactive aldehyde group, a phenyl ring, and two fluorine atoms. This combination of functional groups makes them valuable precursors and intermediates in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. The phenyl ring provides a scaffold that is common in many biologically active compounds, while the difluoro-substitution can enhance metabolic stability and binding affinity. nih.gov

The position of the fluorine atoms on the phenyl ring or the acetaldehyde (B116499) moiety gives rise to various isomers, each with distinct reactivity and potential applications. For example, 2,2-difluoro-2-phenylacetaldehyde and its derivatives have been utilized in the synthesis of difluorinated amino acids. rsc.org Isomers with fluorine atoms on the phenyl ring, such as 2,4-difluorophenylacetaldehyde and 3,4-difluorophenylacetaldehyde, serve as key building blocks for more complex molecules. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of both the aldehyde and the aromatic ring.

The following table summarizes some of the key isomers of difluoro-phenyl-acetaldehyde that are subjects of contemporary chemical research:

| Isomer Name | Molecular Formula | Key Characteristics |

| 2,2-Difluoro-2-phenylacetaldehyde | C₈H₆F₂O | Fluorine atoms are on the α-carbon to the aldehyde. |

| 2,4-Difluorophenylacetaldehyde | C₈H₆F₂O | Fluorine atoms are on the phenyl ring at positions 2 and 4. |

| 2,5-Difluorophenylacetaldehyde | C₈H₆F₂O | Fluorine atoms are on the phenyl ring at positions 2 and 5. |

| 3,4-Difluorophenylacetaldehyde | C₈H₆F₂O | Fluorine atoms are on the phenyl ring at positions 3 and 4. |

These compounds are often not the final product but rather crucial intermediates that are transformed into more elaborate structures. Their synthesis and subsequent reactions are areas of active investigation, aiming to develop more efficient and selective methods for their incorporation into high-value molecules.

Structure

3D Structure

Properties

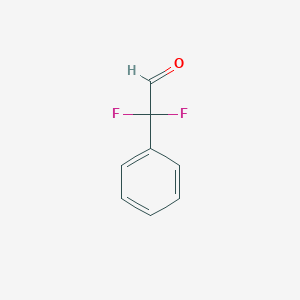

IUPAC Name |

2,2-difluoro-2-phenylacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNPYPZLMAGOAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303529 | |

| Record name | α,α-Difluorobenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129660-35-1 | |

| Record name | α,α-Difluorobenzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129660-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Difluorobenzeneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Difluoro Phenyl Acetaldehyde and Analogues

Transition Metal-Catalyzed Difluoromethylation Approaches

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-difluoromethyl (C-CF₂H) bonds, offering mild and efficient routes to difluoromethylated aromatic compounds. Various metals, including palladium, copper, silver, and nickel, have been successfully employed in these transformations.

Palladium-Catalyzed Routes for Aryl-CF₂H Bond Formation

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and their application in difluoromethylation has been extensively explored. These methods typically involve the reaction of an aryl halide or triflate with a difluoromethylating agent in the presence of a palladium catalyst and a suitable ligand.

A common strategy employs (trifluoromethyl)trimethylsilane (B129416) (TMSCF₂H) as the difluoromethyl source. For instance, the palladium-catalyzed cross-coupling of aryl chlorides and bromides with TMSCF₂H has been demonstrated to proceed efficiently. Two notable catalyst systems for this transformation are Pd(dba)₂/BrettPhos and Pd(PᵗBu₃)₂. These systems have been shown to be effective for a variety of difluoromethylated arenes, affording them in good yields. The choice of ligand is often crucial for the success of these reactions, influencing both the catalytic activity and the substrate scope.

Another approach involves the use of a pre-formed silver difluoromethyl complex, (SIPr)Ag(CF₂H)₂, in a palladium-catalyzed reaction with aryl chlorides and triflates. This method has proven to be quite general, tolerating a range of functional groups on the aromatic ring. The combination of a Buchwald precatalyst and the Xantphos ligand has been found to be particularly effective for this transformation. This protocol has also been successfully applied to the late-stage functionalization of drug molecules, highlighting its potential in medicinal chemistry research.

| Aryl Halide/Triflate | Difluoromethylating Agent | Catalyst/Ligand | Yield (%) |

| Aryl Chloride | TMSCF₂H | Pd(dba)₂/BrettPhos | Good |

| Aryl Bromide | TMSCF₂H | Pd(PᵗBu₃)₂ | Good |

| Aryl Chloride | (SIPr)Ag(CF₂H)₂ | Buchwald precatalyst/Xantphos | High |

| Aryl Triflate | (SIPr)Ag(CF₂H)₂ | Buchwald precatalyst/Xantphos | Good |

Copper-Mediated Difluoromethylation Strategies

Copper-mediated reactions offer a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of difluoromethylated arenes. These reactions often proceed under mild conditions and exhibit broad functional group tolerance.

One widely used method involves the cross-coupling of aryl iodides with TMSCF₂H in the presence of a copper(I) salt, such as copper(I) iodide (CuI), and a fluoride (B91410) source like cesium fluoride (CsF). This approach has been successfully applied to a range of electron-rich, electron-neutral, and sterically hindered aryl iodides, as well as vinyl iodides, providing the corresponding difluoromethylated products in high yields. The reaction is believed to proceed through the formation of a copper-difluoromethyl intermediate.

Another effective strategy utilizes a pre-formed (difluoromethyl)zinc reagent, which can be generated from the reaction of difluoroiodomethane (B73695) with zinc dust or diethylzinc (B1219324). The subsequent copper-catalyzed coupling of this zinc reagent with aryl iodides proceeds efficiently without the need for additional ligands or activators. Mechanistic studies suggest that the reaction involves the transmetalation of the difluoromethyl group from zinc to copper, forming a cuprate (B13416276) species, [Cu(CF₂H)₂]⁻, which then reacts with the aryl iodide.

| Aryl Halide | Difluoromethylating Agent | Copper Source | Additives | Yield (%) |

| Aryl Iodide | TMSCF₂H | CuI | CsF | High |

| Vinyl Iodide | TMSCF₂H | CuI | CsF | High |

| Aryl Iodide | (CF₂H)ZnX | Cu(I) salt | None | High |

Silver-Mediated Functionalization Techniques

Silver-mediated reactions have also been explored for the introduction of the difluoromethyl group, often proceeding through radical pathways. While less common than palladium or copper catalysis for direct aryl difluoromethylation, silver plays a crucial role in certain difluoromethylation strategies.

Silver can mediate the oxidative difluoromethylation of various substrates. For instance, a silver-mediated radical difluoromethylation of styrenes and vinyltrifluoroborates using TMSCF₂H has been developed to construct vinyl-CF₂H bonds. This protocol has been extended to a broader range of substrates, including alkenes and heteroarenes, showcasing the versatility of silver in promoting radical difluoromethylation. These reactions are typically initiated by the generation of a difluoromethyl radical from a suitable precursor, with the silver salt acting as an oxidant.

| Substrate | Difluoromethylating Agent | Silver Salt | Oxidant | Product Type |

| Styrene | TMSCF₂H | Ag(I) salt | External Oxidant | Vinyl-CF₂H |

| Vinyltrifluoroborate | TMSCF₂H | Ag(I) salt | External Oxidant | Vinyl-CF₂H |

| Alkene | TMSCF₂H | Ag(I) salt | External Oxidant | Alkyl-CF₂H |

| Heteroarene | TMSCF₂H | Ag(I) salt | External Oxidant | Heteroaryl-CF₂H |

Nickel-Catalyzed Processes for Difluoromethylation

Nickel catalysis has emerged as a powerful and practical alternative for the difluoromethylation of aromatic compounds, particularly for the activation of more challenging and abundant aryl chlorides.

A significant advancement in this area is the nickel-catalyzed cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF₂H), an inexpensive and readily available feedstock chemical. This reaction proceeds under mild conditions and exhibits a broad substrate scope, including various heteroaromatics and pharmaceutical compounds. Mechanistic studies suggest that the reaction initiates with the oxidative addition of the aryl chloride to a Ni(0) species, followed by a process involving a difluoromethyl radical. This method has been demonstrated to be scalable, making it attractive for industrial applications.

Another notable nickel-catalyzed method involves the cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone. This crystalline and sustainably sourced difluoromethylation reagent allows for the reaction to be performed under mild conditions with a diverse array of substrates, including precursors to preclinical pharmaceuticals. The mechanism is proposed to involve the formation of a difluoromethyl radical (•CF₂H).

| Aryl Halide | Difluoromethylating Agent | Nickel Catalyst | Key Features |

| (Hetero)aryl Chloride | ClCF₂H | Ni(0) complex | Mild conditions, broad scope, scalable |

| (Hetero)aryl Bromide | Difluoromethyl 2-pyridyl sulfone | Ni catalyst | Sustainable reagent, mild conditions |

Radical Difluoromethylation Techniques

Radical difluoromethylation has become a versatile and powerful strategy for the incorporation of the CF₂H group into a wide range of organic molecules. These methods are often characterized by their mild reaction conditions and excellent functional group tolerance.

A variety of difluoromethyl radical precursors have been developed, including sulfinate salts, sulfonyl chlorides, and hypervalent iodine reagents. The generation of the difluoromethyl radical can be initiated through various means, such as photoredox catalysis, thermal decomposition, or the use of chemical oxidants.

For example, zinc difluoromethanesulfinate, [Zn(SO₂CF₂H)₂], has been identified as an effective reagent for the direct difluoromethylation of heteroarenes and other substrates via a radical process. This air-stable, solid reagent can be activated under mild, open-flask conditions to generate the difluoromethyl radical. The regioselectivity of these reactions can often be controlled by the electronic and steric properties of the substrate.

Photocatalysis has also emerged as a powerful tool for radical difluoromethylation. Visible-light-mediated processes allow for the generation of difluoromethyl radicals from suitable precursors under exceptionally mild conditions, further expanding the scope and applicability of this methodology.

| Radical Precursor | Initiation Method | Substrate Scope | Key Features |

| [Zn(SO₂CF₂H)₂] | Chemical Oxidant/Heat | Heteroarenes, Enones, Thiols | Air-stable reagent, mild conditions |

| Difluoromethanesulfonyl Chloride | Photoredox Catalysis | Alkenes, Alkynes | Visible-light mediated, mild |

| Hypervalent Iodine Reagents | Photolysis | Heteroarenes | Metal-free conditions |

Organometallic Reagent-Based Syntheses of Difluorinated Aldehydes

The synthesis of difluorinated aldehydes, such as difluoro-phenyl-acetaldehyde, can be achieved through the use of organometallic reagents. These methods typically involve the nucleophilic addition of a difluoromethyl-containing organometallic species to a suitable electrophile or the reaction of an organometallic reagent with a difluoroacetyl derivative.

One common approach is the Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. The fluorinated version of this reaction, using ethyl bromodifluoroacetate or ethyl iododifluoroacetate, provides access to α,α-difluoro-β-hydroxy esters. These esters can then be further transformed into the desired difluorinated aldehydes. For instance, the reaction of ethyl bromodifluoroacetate with benzaldehyde (B42025) in the presence of zinc generates the corresponding β-hydroxy ester, which can serve as a precursor to 2,2-difluoro-2-phenylacetaldehyde. The reaction can be promoted by diethylzinc under mild conditions, and asymmetric variants have been developed using chiral ligands.

Grignard reagents and organolithium reagents are powerful nucleophiles that can also be employed in the synthesis of difluorinated compounds. While the direct preparation of a stable difluoromethyl Grignard or organolithium reagent can be challenging, they can be generated in situ or their reactivity can be modulated. For example, the reaction of a phenyl Grignard reagent with a difluoroacetic acid derivative could potentially lead to the formation of this compound, although careful control of the reaction conditions is necessary to avoid over-addition and other side reactions.

Organocerium reagents, prepared from the reaction of organolithium compounds with cerium(III) chloride, often exhibit enhanced selectivity and reduced basicity compared to their organolithium precursors. This can be advantageous in reactions with sensitive substrates. The addition of a phenylcerium reagent to a difluoroacetyl electrophile could provide a more controlled route to the target aldehyde.

| Organometallic Reagent | Electrophile/Precursor | Reaction Type | Product |

| Zinc Enolate (from ethyl bromodifluoroacetate) | Benzaldehyde | Reformatsky Reaction | α,α-Difluoro-β-hydroxy ester |

| Phenyl Grignard Reagent | Difluoroacetic acid derivative | Nucleophilic Acyl Substitution | 2,2-Difluoro-2-phenylacetaldehyde (potential) |

| Phenyl Lithium | Difluoroacetic acid derivative | Nucleophilic Acyl Substitution | 2,2-Difluoro-2-phenylacetaldehyde (potential) |

| Phenylcerium Reagent | Difluoroacetyl derivative | Nucleophilic Addition | 2,2-Difluoro-2-phenylacetaldehyde (potential) |

Deoxyfluorination of Aldehydes as a Route to Difluorinated Compounds

Deoxyfluorination is a key transformation in organofluorine chemistry, enabling the conversion of carbonyl functionalities, such as aldehydes, into gem-difluoro compounds. This process typically involves the replacement of the oxygen atom of a carbonyl group with two fluorine atoms. A range of reagents has been developed for this purpose, each with its own advantages and substrate scope.

Historically, reagents like sulfur tetrafluoride (SF₄) were employed, but its hazardous nature has led to the development of safer alternatives. Modern deoxyfluorination reagents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). These reagents are effective for converting aldehydes to the corresponding gem-difluorides.

Another approach involves the use of reagents like PyFluor (2-pyridinesulfonyl fluoride), which offers high chemical and thermal stability and is selective for fluorination over elimination, a common side reaction with other reagents. Additionally, a combination of diphenyl sulfide (B99878) (Ph₂S) and Selectfluor has been reported for the deoxydifluorination of aldehydes under mild conditions.

The reaction of 1,3-dithiolanes, derived from aldehydes, with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) and pyridinium (B92312) poly(hydrogen fluoride) also provides a convenient route to gem-difluoro compounds. This two-step process is an efficient alternative to using more hazardous reagents.

The development of new deoxyfluorination reagents is an active area of research, with a focus on improving reactivity, safety, and practicality. Data science-guided approaches have been used to discover novel (hetero)aryl sulfonyl fluoride reagents with enhanced performance compared to existing options.

Table 1: Common Deoxyfluorination Reagents for Aldehydes

| Reagent | Abbreviation | Key Features |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Popular and effective, but with thermal instability. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | More thermally stable than DAST. |

| 2-Pyridinesulfonyl Fluoride | PyFluor | High chemical and thermal stability, selective against elimination. |

| Sulfur Tetrafluoride | SF₄ | Highly effective but hazardous and toxic gas. |

Multi-Component and Cascade Reactions Incorporating this compound Precursors

Multi-component reactions (MCRs) and cascade reactions offer efficient pathways to complex molecules from simple starting materials in a single operation. These strategies are particularly valuable in the synthesis of fluorinated compounds, including those derived from this compound precursors.

Cascade reactions can be designed to introduce fluorine and build molecular complexity simultaneously. For instance, a visible light-mediated cascade radical cyclization has been developed for the synthesis of gem-difluorinated fused quinolines. Another example is a difluorocarbene-mediated cascade cyclization to access gem-difluorinated 3-coumaranone derivatives. Researchers have also developed a reaction cascade to produce di- and trifluorinated molecules using inexpensive organic catalysts and simple starting materials, manipulating the substrate through a process likened to "molecular origami".

Ugi and Passerini multicomponent reactions have been employed using aldehyde derivatives of all-cis tetrafluorocyclohexane to incorporate this facially polarized motif into peptidic structures.

A photoredox-catalyzed radical-addition/hemiaminalization cascade of cinnamaldehyde (B126680) with bromodifluoroacetamide has been shown to construct difluoro-5-hydroxypyrrolidin-2-ones. Additionally, organocatalytic asymmetric tandem Michael addition/cycloketalization/hemiacetalization and acylation transformations have been used to prepare optically pure fluorinated tricyclic derivatives.

Chemo- and Regioselective Synthesis of Fluorinated Aryl Aldehydes

The chemo- and regioselective synthesis of fluorinated aryl aldehydes is crucial for controlling the precise placement of fluorine atoms on an aromatic ring, which significantly influences the molecule's properties.

Direct electrophilic fluorination of aromatic compounds is a common strategy. Reagents like Selectfluor are often used for this purpose. The selectivity of these reactions can be influenced by the electronic nature of the substituents on the aromatic ring and the reaction conditions. Theoretical studies have investigated the mechanism of selective fluorination of aromatic compounds with Selectfluor, suggesting that a single electron transfer (SET) mechanism is often preferred.

In some cases, directing groups can be used to guide the fluorinating agent to a specific position on the aryl ring. While effective, there is also a drive to develop directing-group-free methods.

Furthermore, methods for the synthesis of aromatic aldehydes themselves can be adapted to produce fluorinated analogues. For example, a Selectfluor-mediated oxidative deamination of benzylic amines provides a scalable approach to aromatic aldehydes.

Strategies for Stereoselective Synthesis of Chiral Fluorinated Aldehyde Derivatives

The introduction of a fluorine atom can create a stereogenic center, making the stereoselective synthesis of chiral fluorinated aldehyde derivatives a significant area of research. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations.

Enamine catalysis provides a strategy for the enantioselective α-fluorination of aldehydes. Chiral secondary amines, such as imidazolidinones (MacMillan catalysts), can mediate the fluorination of a wide range of aldehydes with high enantioselectivity using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). This method has been successfully applied to the synthesis of α-fluoro aldehydes.

For α-branched aldehydes, achieving high enantioselectivity can be more challenging. However, specific chiral primary amine catalysts have been developed that can afford the corresponding α-fluoroaldehydes in high chemical yields and enantioselectivities. Asymmetric fluorination of α-chloroaldehydes has also been achieved with high enantioselectivity through a kinetic resolution process mediated by a chiral organocatalyst.

The development of catalytic asymmetric methods for constructing C-F bonds is a central goal in pharmaceutical synthesis due to the importance of stereospecific fluorine incorporation in drug design.

Table 2: Organocatalytic Asymmetric α-Fluorination of Aldehydes

| Catalyst Type | Fluorinating Agent | Substrate | Key Outcome |

|---|---|---|---|

| Chiral Imidazolidinone (MacMillan Catalyst) | N-fluorobenzenesulfonimide (NFSI) | Various Aldehydes | High enantioselectivity for α-fluoro aldehydes. |

| Chiral Primary Amine | N-fluorobenzenesulfonimide (NFSI) | α-Branched Aldehydes | High enantioselectivity for tertiary fluorides. |

| Jørgensen–Hayashi Catalyst | N-fluorobenzenesulfonimide (NFSI) | α-Chloroaldehydes | High enantioselectivity via kinetic resolution. |

Chemical Reactivity and Mechanistic Investigations

Reactivity Influenced by the Difluoro Substitution on the Phenyl Ring

The presence of two fluorine atoms on the phenyl ring significantly influences the reactivity of difluoro-phenyl-acetaldehyde through electronic and stereoelectronic effects.

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). The two fluorine atoms on the phenyl ring, therefore, withdraw electron density from the aromatic ring and, by extension, from the acetaldehyde (B116499) side chain.

This inductive withdrawal of electrons makes the carbonyl carbon of the aldehyde group more electrophilic. As a result, this compound is expected to be more reactive towards nucleophilic attack compared to the non-fluorinated phenylacetaldehyde. This increased reactivity translates to faster reaction rates (kinetics) for nucleophilic addition reactions.

The Hammett equation can be used to quantify the electronic effect of substituents on the reactivity of aromatic compounds. pharmacy180.comwikipedia.org The substituent constant (σ) for fluorine is positive, indicating its electron-withdrawing nature. libretexts.org The presence of two fluorine atoms would lead to a more positive cumulative σ value, suggesting a significant rate enhancement for reactions that are favored by electron-withdrawing groups.

Thermodynamically, the electron-withdrawing nature of the difluoro-phenyl group stabilizes the transition state of nucleophilic addition reactions, where a negative charge is developing on the carbonyl oxygen. This stabilization of the transition state leads to a lower activation energy and a more favorable reaction.

Table 4: Hammett Substituent Constants (σ) for Fluorine

| Substituent Position | σ value | Effect |

|---|---|---|

| meta | +0.34 | Electron-withdrawing |

| para | +0.06 | Electron-withdrawing |

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. wikipedia.org In the context of this compound, the fluorine atoms can exert significant stereoelectronic control.

One of the most notable stereoelectronic effects involving fluorine is the gauche effect . wikipedia.org This effect describes the tendency of vicinal electronegative substituents to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than the sterically less hindered anti conformation. nih.gov This preference is often attributed to hyperconjugation, where there is a stabilizing interaction between the σ C-H bonding orbital and the σ* C-F antibonding orbital. rsc.org

While the difluoro substitution is on the phenyl ring and not directly vicinal to the aldehyde group, the conformational preferences of the entire molecule can be influenced by these effects. The orientation of the difluoro-phenyl group relative to the acetaldehyde side chain can be affected by stabilizing hyperconjugative interactions between orbitals on the aromatic ring and the side chain. These conformational preferences can, in turn, influence the accessibility of the carbonyl carbon to incoming nucleophiles, thereby affecting the stereochemical outcome of reactions. d-nb.info

Furthermore, the strong C-F bonds and the lone pairs of electrons on the fluorine atoms can participate in other through-space interactions that can influence transition state geometries and reaction pathways.

Mechanistic Studies of Reactions Involving this compound

Elucidation of Transition Metal-Catalyzed Mechanisms

The mechanistic pathways of transition metal-catalyzed reactions involving this compound and related difluoromethylated compounds are intricate, often proceeding through specific catalytic cycles and intermediates. Palladium and copper-based systems are frequently employed to facilitate carbon-carbon and carbon-heteroatom bond formations.

A common mechanistic feature in reactions of gem-difluoro compounds is the β-fluoride elimination from a β-fluoroalkylmetal intermediate. nih.gov For instance, in a palladium-catalyzed process, the catalytic cycle is often presumed to be a Pd(0)/Pd(II) cycle. beilstein-journals.orgnih.gov The reaction initiates with the coordination of the this compound derivative to a Pd(0) species, followed by oxidative addition. The success of these transformations can be highly dependent on the choice of ligands, such as highly hindered phosphorus ligands, which facilitate the crucial reductive elimination step to yield the final product and regenerate the Pd(0) catalyst. beilstein-journals.orgnih.gov

Copper-catalyzed reactions also offer a versatile route. A putative mechanism for copper-catalyzed reactions can involve the generation of a highly electrophilic intermediate species. beilstein-journals.orgnih.gov For example, in a decarboxylative fluoroalkylation, the reaction is initiated by the cleavage of an iodine-oxygen bond of a reagent in the presence of the copper catalyst. beilstein-journals.orgnih.gov This is followed by coordination of the substrate, an intramolecular reaction, decarboxylation, and subsequent reductive elimination to form the product. beilstein-journals.orgnih.gov

Reactions involving gem-difluoroalkenes, a related class of compounds, typically proceed through a β-fluoroalkylmetal intermediate that readily undergoes β-fluoride elimination. nih.gov This process is thermodynamically driven by the formation of a strong metal-fluorine bond. nih.gov

| Catalyst System | Proposed Catalytic Cycle | Key Mechanistic Steps | Role of Ligands |

|---|---|---|---|

| Palladium (e.g., Pd₂(dba)₃) | Pd(0)/Pd(II) | Oxidative Addition, Reductive Elimination | Facilitate reductive elimination, stabilize intermediates beilstein-journals.orgnih.gov |

| Copper (e.g., CuCl, CuI) | Varies (e.g., Cu(I)/Cu(III)) | Transmetalation, Reductive Elimination, β-Fluoride Elimination nih.gov | Stabilize organometallic species |

| Iron (e.g., FeSO₄) | Radical or Organometallic | Decarboxylative Difluoromethylation | Not always required |

| Nickel (e.g., Ni(0)) | Ni(0)/Ni(II) | Reductive Coupling, Chain-Walking, Defluorinative Coupling nih.gov | Control selectivity and reactivity |

Investigation of Radical Reaction Pathways

Radical reaction pathways provide an alternative to transition metal-catalyzed methods for the functionalization of compounds like this compound. These reactions often proceed under mild conditions and can be initiated by light, heat, or a chemical initiator.

A key strategy involves the generation of a difluoromethyl radical, which can then participate in various carbon-carbon bond-forming reactions. researchgate.net Mechanistic studies suggest that a radical-radical cross-coupling between a difluoromethyl radical and another carbon-centered radical can be a viable pathway. researchgate.net For instance, a protocol for the direct difluoromethylation of a C(sp³)-H bond has been reported under transition-metal-free photoredox catalysis, where the transformation is driven by the coupling of two radical species. researchgate.net

Photo-induced, transition-metal-free hydrogenation of aryl halides offers insights into plausible radical mechanisms. nih.gov A proposed mechanism initiates with an electron donation from a deprotonated promoter (like phenylhydrazine) to the substrate under LED light. nih.gov This single electron transfer (SET) results in the formation of a radical anion, which then fragments to produce an aryl radical. nih.gov This radical subsequently abstracts a hydrogen atom to yield the final product. nih.gov A similar pathway could be envisioned for reactions involving this compound, where the aldehyde itself or a derivative acts as a radical acceptor. researchgate.net

| Initiation Method | Radical Generation | Key Reaction Step | Example Transformation |

|---|---|---|---|

| Photoredox Catalysis (Organic Dye) | Single Electron Transfer (SET) to precursor | Radical-radical cross-coupling researchgate.net | Difluoromethylation of C(sp³)-H bonds researchgate.net |

| Photo-induced (Metal-free) | Electron donation from a promoter to substrate nih.gov | Formation of a radical anion followed by fragmentation nih.gov | Reductive dehalogenation nih.gov |

| Chemical Initiator (e.g., AIBN) | Thermal decomposition of initiator | Hydrogen atom transfer, radical addition | Traditional radical dehalogenation nih.gov |

Photocatalyzed and Metal-Free Reaction Mechanisms

In recent years, photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling reactions under mild conditions using visible light. researchgate.net Both metal-containing and purely organic photocatalysts can be used to initiate reactions involving this compound derivatives through distinct mechanisms.

In many metal-free systems, an organic dye or semiconductor is excited by visible light, acting as a potent single-electron oxidant or reductant. researchgate.netuni-goettingen.de For example, a visible-light-induced decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-one with potassium 2,2-difluoro-2-arylacetate has been developed. researchgate.net This reaction proceeds at room temperature in water, using potassium persulfate as an oxidant, showcasing a green and efficient method. researchgate.net The mechanism likely involves the generation of a difluoroarylmethyl radical via SET from the excited photocatalyst to the carboxylate.

Another important metal-free approach involves the formation of an electron donor-acceptor (EDA) complex. researchgate.netconicet.gov.ar These complexes can form in situ between an electron-rich donor and an electron-deficient acceptor (such as a perfluoroalkyl iodide), and their absorption of visible light can trigger the desired radical reaction. researchgate.net

The general mechanism for photocatalytic reactions can proceed via two main pathways: an electron transfer mechanism or an energy transfer mechanism. frontiersin.org

Electron Transfer: The photocatalyst, upon light irradiation, undergoes charge separation. It can then oxidize a substrate to a radical cation or reduce it to a radical anion, initiating the reaction cascade. frontiersin.org

Energy Transfer: The excited photocatalyst can transfer its energy to another molecule, such as ground-state triplet oxygen (³O₂), to generate highly reactive singlet oxygen (¹O₂), which then reacts with the substrate. frontiersin.org

| Catalyst Type | Light Source | Proposed Mechanism | Key Features |

|---|---|---|---|

| Organic Dyes (e.g., Rose Bengal, Eosin Y) | Visible Light (e.g., Blue LED) researchgate.net | Photoredox cycle (SET) researchgate.net | Metal-free, mild conditions, operates in water researchgate.netuni-goettingen.de |

| Graphitic Carbon Nitride (g-C₃N₄) | Sunlight, Visible Light | Heterogeneous photocatalysis, charge separation uni-goettingen.de | Recyclable catalyst, sustainable uni-goettingen.de |

| Electron Donor-Acceptor (EDA) Complex | Visible Light | Photo-induced electron transfer within the complex researchgate.net | In situ formation, avoids external photocatalyst researchgate.net |

Role of Intermediates and Reaction Conditions in Controlling Selectivity

The selectivity (including regio-, chemo-, and stereoselectivity) of reactions involving this compound is critically governed by the interplay between reaction intermediates and the specific conditions employed. nih.gov A deep understanding of the mechanistic pathway is essential for controlling the reaction outcome. nih.gov

In transition metal-catalyzed reactions , the choice of ligand, solvent, and additives can profoundly influence selectivity. For instance, in palladium-catalyzed arylations, bulky phosphine ligands can be crucial for promoting the reductive elimination step and preventing side reactions. beilstein-journals.orgnih.gov The solvent can affect the stability and reactivity of catalytic intermediates, such as the key acylpalladium intermediate formed after carbon monoxide insertion in carbonylation reactions. acs.org Changing the reaction conditions, such as the base or temperature, can alter the stereochemical outcome in olefination reactions, leading to different E/Z ratios of the final product. nih.gov

In radical reactions , selectivity is often controlled by the relative rates of competing pathways. The concentration of radical intermediates is typically kept low to avoid undesired side reactions. uq.edu.au Reaction conditions such as the solvent can play a direct role in the mechanism; for example, a hydrogen atom can be captured from a solvent like DMF to propagate the radical chain. nih.gov

In photocatalyzed reactions , the redox potential of the excited photocatalyst and the nature of the substrate determine which intermediates are formed. The reaction conditions, including the light source and the presence of an oxidant or reductant, dictate the efficiency of the catalytic cycle. For instance, an efficient visible-light-induced reaction was developed in water at room temperature using blue LED irradiation. researchgate.net

Ultimately, reaction intermediates are transient molecular entities that form from reactants and are quickly consumed to form products. nih.gov Controlling their formation and subsequent reaction pathways through the careful tuning of reaction conditions is fundamental to achieving high selectivity and yield in the synthesis of complex molecules derived from this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Difluoro-phenyl-acetaldehyde in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, one can map the complete covalent framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of distinct hydrogen environments and their neighboring protons. For a representative isomer like 2-(2,4-difluorophenyl)acetaldehyde, the spectrum would exhibit characteristic signals for the aldehydic proton, the methylene (B1212753) (-CH₂-) protons, and the aromatic protons. The aldehydic proton is highly deshielded and appears as a triplet at approximately 9.7-10.0 ppm due to coupling with the adjacent methylene protons. The methylene protons would appear as a doublet around 3.7-4.0 ppm, coupled to the aldehydic proton. The aromatic region (typically 6.8-7.5 ppm) would show complex splitting patterns resulting from couplings between the aromatic protons and with the fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The most downfield signal corresponds to the aldehydic carbonyl carbon, typically found in the 190-200 ppm region. The methylene carbon signal appears in the 40-55 ppm range. The aromatic carbons appear between 110-165 ppm, with their precise shifts influenced by the positions of the fluorine substituents. Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), which is a key diagnostic feature.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is indispensable for confirming the substitution pattern of the fluorine atoms on the phenyl ring. The chemical shifts and coupling patterns in the ¹⁹F spectrum are highly sensitive to the electronic environment and the relative positions of the fluorine atoms. This technique can definitively distinguish between isomers such as 2,4-, 3,4-, and 3,5-difluoro substitution patterns, which might be challenging to assign solely from ¹H and ¹³C NMR data.

Table 1: Predicted NMR Data for 2-(2,4-difluorophenyl)acetaldehyde Predicted values are based on typical chemical shift ranges and coupling constants for similar structural motifs.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -CHO | 9.75 | Triplet (t) | ³JHH ≈ 2.5 Hz |

| -CH₂- | 3.85 | Doublet (d) | ³JHH ≈ 2.5 Hz | |

| Ar-H | 6.80 - 7.40 | Multiplet (m) | JHH, JHF coupling | |

| ¹³C | -CHO | 195.0 | Singlet | - |

| -CH₂- | 45.0 | Singlet | - | |

| Ar-C (non-F) | 115.0 - 135.0 | Doublet (d) | JCF coupling | |

| Ar-C (C-F) | 160.0 - 165.0 | Doublet (d) | ¹JCF ≈ 240-260 Hz | |

| ¹⁹F | Ar-F | -110 to -115 | Multiplet (m) | JFF, JHF coupling |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule and is excellent for identifying key functional groups. The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1720-1740 cm⁻¹. Other significant absorptions include the C-H stretching of the aldehyde proton (appearing as two weak bands around 2720 and 2820 cm⁻¹), C-H stretches of the methylene and aromatic groups (around 2900-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (1450-1600 cm⁻¹), and strong C-F stretching bands (1100-1300 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy: This technique provides insight into the electronic transitions within the molecule. The spectrum of this compound would show absorptions characteristic of both the aldehyde and the fluorinated phenyl chromophores. A weak absorption band around 280-300 nm is expected, corresponding to the spin-forbidden n→π* transition of the carbonyl group. More intense absorption bands would appear at shorter wavelengths (typically below 250 nm), arising from π→π* transitions within the aromatic ring. The exact position and intensity of these bands (λmax) are influenced by the fluorine substitution pattern. mdpi.com

Table 2: Characteristic Spectroscopic Absorption Bands for this compound

| Spectroscopy | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Intensity |

|---|---|---|---|

| IR | Aldehyde C-H Stretch | 2820 & 2720 | Weak |

| Carbonyl C=O Stretch | 1720 - 1740 | Strong, Sharp | |

| Aromatic C=C Stretch | 1450 - 1600 | Medium | |

| C-F Stretch | 1100 - 1300 | Strong | |

| UV-Vis | n → π* (Carbonyl) | 280 - 300 nm | Weak |

| π → π* (Aromatic) | < 250 nm | Strong |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For 2-(2,4-difluorophenyl)acetaldehyde, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₈H₆F₂O) by providing a highly accurate mass measurement (monoisotopic mass: 156.03867 Da). uni.lu

Under electron ionization (EI), the molecule fragments in a predictable manner, providing structural clues. The mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 156. Common fragmentation pathways for aldehydes include:

Loss of a hydrogen radical (M-1): Leading to a stable acylium ion at m/z = 155.

α-Cleavage (M-29): Loss of the formyl radical (•CHO) is a major fragmentation pathway, resulting in a prominent peak for the difluorobenzyl cation at m/z = 127. libretexts.org

Aromatic Ring Fragmentation: Further fragmentation of the difluorobenzyl cation can lead to the loss of C₂H₂ or other characteristic fragments of the fluorinated aromatic ring.

Chromatographic Methods for Analysis and Purification (e.g., HPLC, GC) in Research Contexts

Chromatographic techniques are paramount for separating this compound from reaction mixtures, quantifying its purity, and distinguishing between its positional isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and purification of non-volatile or thermally sensitive compounds. For this compound isomers, a reversed-phase HPLC method is typically employed. nih.gov

Stationary Phase: A nonpolar column, such as a C18 (octadecylsilyl), is used.

Mobile Phase: A polar solvent mixture, commonly acetonitrile (B52724) and water or methanol (B129727) and water, is used as the eluent.

Detection: A UV detector is highly effective, as the aromatic ring is a strong chromophore. nih.gov To enhance sensitivity and selectivity, the aldehyde can be derivatized with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which creates a highly colored derivative that can be detected at longer wavelengths with greater sensitivity. longdom.org

Gas Chromatography (GC): GC is an ideal technique for analyzing volatile compounds like this compound. It provides excellent separation of isomers and is highly effective for purity assessment. rsc.org

Stationary Phase: A capillary column with a mid-polarity stationary phase (e.g., a phenyl polysiloxane phase like DB-624) is often used to achieve separation of positional isomers. rsc.org

Carrier Gas: An inert gas such as helium or nitrogen is used.

Injection and Temperature Program: The sample is vaporized in a heated inlet, and a temperature program is used to ramp the column temperature, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

Detection: A Flame Ionization Detector (FID) provides a robust and linear response for quantifiable analysis. For structural confirmation, a mass spectrometer can be coupled to the GC (GC-MS), providing fragmentation data for each separated component.

X-ray Diffraction (XRD) for Solid-State Structural Determination of Derivatives

While this compound itself is likely a liquid or low-melting solid, single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a solid-state material. To apply this technique, the aldehyde is typically converted into a stable, crystalline derivative. nih.gov

A common strategy is to react the aldehyde with a primary amine to form a Schiff base (imine), which often yields highly crystalline products suitable for XRD analysis. ijpsi.orgmdpi.com By analyzing the diffraction pattern of X-rays passing through the single crystal of the derivative, researchers can precisely determine:

The exact molecular connectivity and confirm the isomeric form of the difluorophenyl ring.

Precise bond lengths, bond angles, and torsion angles within the molecule.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, which dictate the crystal packing arrangement.

This technique provides unequivocal proof of structure, complementing the data obtained from spectroscopic and chromatographic methods.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties of molecules, offering a balance between computational cost and accuracy. researcher.lifeaps.org For Difluoro-phenyl-acetaldehyde, DFT calculations provide fundamental insights into its electronic structure, stability, and inherent reactivity. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.

Detailed research findings from DFT studies reveal the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial in predicting chemical reactivity. nih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the two fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to non-fluorinated phenylacetaldehyde, potentially altering the energy gap and thus its stability.

The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack. In this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and fluorine atoms, indicating their role as sites for electrophilic attack or hydrogen bond acceptance. A positive potential (blue) would be expected around the aldehydic hydrogen and the phenyl ring hydrogens.

Conceptual DFT provides a framework for quantifying global reactivity through various descriptors. nih.govscielo.org.mxnih.gov These indices are calculated from the energies of the neutral, anionic, and cationic species of the molecule. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.govscielo.org.mxnih.gov The presence of the difluoromethyl group significantly influences these parameters, generally increasing the electrophilicity of the molecule, making the carbonyl carbon more susceptible to nucleophilic attack.

Table 1: Conceptual DFT Reactivity Descriptors for Phenylacetaldehyde Derivatives

| Descriptor | Formula | Phenylacetaldehyde (Predicted Trend) | This compound (Predicted Trend) | Influence of Difluorination |

| Ionization Potential (I) | I ≈ -EHOMO | Lower | Higher | Increases I, making it harder to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Lower | Higher | Increases A, making it more favorable to accept an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Lower | Higher | Increases electronegativity, indicating a stronger pull on electrons. |

| Global Hardness (η) | η = (I - A) / 2 | Lower | Higher | Increases hardness, suggesting higher stability and lower reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Lower | Higher | Significantly increases electrophilicity, enhancing susceptibility to nucleophiles. |

Note: This table represents predicted trends based on the known electronic effects of fluorine substitution. Actual values would require specific DFT calculations.

Conformational Analysis and Energetic Landscapes

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is essential for understanding its preferred shapes and the energetic barriers that separate them. Fluorine substitution is known to have a profound impact on molecular conformation. semanticscholar.orgsoton.ac.uk

Computational methods, particularly DFT and ab initio calculations, are employed to explore the potential energy surface (PES) of the molecule. This involves systematically rotating the single bonds—specifically the C-C bond between the phenyl ring and the carbonyl carbon, and the C-C bond between the carbonyl carbon and the difluoromethyl group—to identify all possible conformers. For each conformation, the energy is calculated to locate the minima (stable conformers) and saddle points (transition states between conformers).

The energetic landscape of this compound is primarily dictated by the interplay of steric hindrance and electronic interactions, such as dipole-dipole interactions and hyperconjugation. The orientation of the large phenyl group relative to the difluoro-acetaldehyde moiety is a key determinant of conformational stability. It is expected that conformers minimizing steric clash between the phenyl ring and the bulky difluoromethyl group will be lower in energy.

Furthermore, the strong dipoles of the C-F bonds and the C=O bond play a crucial role. semanticscholar.org The relative orientation of these dipoles can lead to either stabilizing or destabilizing intramolecular interactions. For example, a conformation where the C=O dipole is aligned with the C-F dipoles might be energetically unfavorable due to electrostatic repulsion. The analysis results in a detailed energetic landscape, mapping out the relative energies of all stable conformers and the activation energies required for interconversion.

Table 2: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (Ring-C-C=O) | Description | Relative Energy (kcal/mol) (Predicted) |

| Anti-periplanar | ~180° | The phenyl ring and the C=O bond are oriented away from each other. | 0 (Global Minimum) |

| Syn-periplanar | ~0° | The phenyl ring and the C=O bond are eclipsed. | High (Steric Hindrance) |

| Gauche | ~±60° | The phenyl ring and the C=O bond are at a staggered angle. | > 0 |

Note: The table shows a simplified prediction. A full analysis would involve rotation around multiple bonds and would yield several local minima.

Theoretical Studies of Acid-Base Properties and Hydrogen Bonding Interactions of Fluorinated Analogues

Fluorination significantly alters the physicochemical properties of organic molecules, including their acidity, basicity, and capacity for hydrogen bonding. nih.gov Theoretical studies on fluorinated analogues of this compound provide a predictive framework for understanding these properties.

The introduction of two highly electronegative fluorine atoms on the carbon adjacent to the carbonyl group has a profound inductive effect (-I effect). This electron-withdrawing effect polarizes the C-H bond of the aldehyde, increasing the partial positive charge on the aldehydic proton. Consequently, this compound is expected to be a stronger acid than its non-fluorinated counterpart, phenylacetaldehyde. Computational models can predict the pKa value by calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. researchgate.net

Fluorine's role in hydrogen bonding is complex. While covalently bonded fluorine is a weak hydrogen bond acceptor, its presence can enhance the hydrogen bond donating ability of nearby C-H groups. researchgate.netrsc.org In this compound, the aldehydic C-H bond, activated by the adjacent fluorine atoms, can act as a better hydrogen bond donor than in typical aldehydes. More significantly, the carbonyl oxygen remains a primary hydrogen bond acceptor site. The fluorine atoms themselves can also participate as weak hydrogen bond acceptors. acs.orgacs.org Theoretical calculations can model these interactions, determining their geometries and binding energies, which are crucial for understanding the molecule's behavior in protic solvents or biological systems.

Table 3: Predicted Acid-Base and Hydrogen Bonding Properties

| Property | Influencing Factor | Predicted Effect on this compound |

| Acidity (pKa of aldehydic H) | Strong -I effect of two fluorine atoms. | Lower pKa (more acidic) compared to phenylacetaldehyde. |

| Hydrogen Bond Donor | Activated aldehydic C-H group. | Enhanced C-H···A hydrogen bond donor capability. |

| Hydrogen Bond Acceptor | Carbonyl oxygen lone pairs. | Strong O···H-D hydrogen bond acceptor. |

| Hydrogen Bond Acceptor | Fluorine atom lone pairs. | Weak F···H-D hydrogen bond acceptor. researchgate.netrsc.orgacs.org |

Computational Modeling for Reaction Mechanism Elucidation and Transition State Analysis

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, these methods can map out the entire reaction coordinate for various transformations, such as nucleophilic additions, reductions, or oxidations.

By using quantum mechanical methods like DFT, chemists can model the interaction of the aldehyde with a reactant. The process involves locating all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). copernicus.org The transition state is the highest energy point along the lowest energy path from reactants to products, and its structure and energy determine the reaction's activation energy (Ea) and, therefore, its rate.

For example, in the nucleophilic addition of a hydride (e.g., from NaBH4) to the carbonyl carbon of this compound, computational modeling can determine the trajectory of the nucleophile's approach. It can identify the structure of the transition state, characterized by the partial formation of the new C-H bond and the partial breaking of the C=O π-bond. The calculated activation energy provides a quantitative measure of the reaction's feasibility. These calculations can also help explain the stereoselectivity of reactions by comparing the activation energies of pathways leading to different stereoisomers. Recent studies have highlighted the complexity of reactions involving fluorinated compounds, where unusual transition states can occur. nih.gov

Table 4: Hypothetical Transition State Analysis for Hydride Addition

| Reaction Step | Description | Key Structural Features of TS | Calculated Activation Energy (Ea) (Predicted Trend) |

| Nucleophilic Attack | Hydride ion (H-) attacks the carbonyl carbon. | Elongated C=O bond; Partially formed C-H bond; Tetrahedralizing carbon. | Lower than for phenylacetaldehyde due to the increased electrophilicity of the carbonyl carbon. |

| Protonation | The resulting alkoxide is protonated by a solvent molecule. | Formation of O-H bond. | Typically a low-barrier or barrierless step in a protic solvent. |

Development of Predictive Models (e.g., QSAR for general chemical properties relevant to synthesis)

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the structural features of molecules with their activities or properties. nih.govnih.gov While often used in drug discovery, these models can also be developed to predict general chemical properties relevant to synthesis, such as reactivity, solubility, or chromatographic retention times. researchgate.netulster.ac.ukarxiv.org

For a compound like this compound, a QSAR/QSPR model could be developed by first creating a dataset of similar fluorinated aldehydes. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Derived from quantum chemical calculations, such as dipole moment, orbital energies, and partial charges.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Using statistical methods or machine learning algorithms, a mathematical model is then built that relates these descriptors to an experimentally measured property (e.g., reaction rate constant). nih.gov This model can then be used to predict the property for new molecules, like this compound, without needing to perform the experiment. For synthesis, a QSPR model could, for instance, predict the yield of a specific reaction under certain conditions or the optimal purification method based on predicted solubility and polarity. The development of such models for fluorinated compounds is an active area of research. nih.govnih.govmdpi.com

Table 5: Relevant Molecular Descriptors for QSAR/QSPR Models of Fluorinated Aldehydes

| Descriptor Class | Example Descriptors | Relevance to Synthesis/Properties |

| Electronic | HOMO/LUMO energies, Electrophilicity index (ω), Partial charge on carbonyl carbon | Predicts chemical reactivity, susceptibility to nucleophilic/electrophilic attack. |

| Steric/Geometrical | Molecular Volume, Surface Area, Ovality | Influences reaction rates (steric hindrance), solubility, and packing in crystals. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Predicts solubility in different solvents, and behavior in chromatographic separations. |

| Topological | Connectivity indices (e.g., Kier & Hall) | Correlates with various physical properties and boiling points. |

Applications As a Building Block in Organic Synthesis and Materials Science Research

Precursor for the Synthesis of Fluorinated Heterocyclic and Carbocyclic Systems

The presence of the difluoromethyl group in difluoro-phenyl-acetaldehyde significantly influences its reactivity, making it a valuable precursor for the synthesis of a variety of fluorinated heterocyclic and carbocyclic systems. Fluorinated heterocycles are of particular interest in medicinal chemistry and agrochemicals due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and binding affinity.

Research has demonstrated the utility of fluorinated building blocks in the construction of complex molecular architectures. While specific studies detailing the direct use of this compound in large-scale named reactions for heterocycle synthesis are still emerging, the reactivity of the aldehyde functional group allows for its participation in a wide array of classical and modern synthetic methodologies. For instance, the aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and hydroxylamines, to form imines, hydrazones, and oximes, respectively. These intermediates can then undergo intramolecular cyclization reactions to yield a diverse range of nitrogen-containing heterocycles.

Similarly, the α-difluoromethylene group can influence the acidity of the adjacent aldehydic proton and participate in various carbon-carbon bond-forming reactions. This allows for the construction of carbocyclic systems through aldol-type reactions, Wittig olefination, and other related transformations. The electron-withdrawing nature of the fluorine atoms can activate the aldehyde group towards nucleophilic attack, facilitating reactions that might be sluggish with non-fluorinated analogues.

Utility in the Construction of Functionalized Aromatic Scaffolds and Advanced Synthetic Intermediates

This compound serves as a key starting material for the introduction of the difluoro-phenyl-ethyl moiety into larger, more complex molecules, leading to the creation of functionalized aromatic scaffolds and advanced synthetic intermediates. The phenyl ring of the molecule can be further functionalized through electrophilic aromatic substitution reactions, allowing for the attachment of various substituents that can modulate the electronic and steric properties of the final compound.

The aldehyde functionality provides a handle for a multitude of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to a variety of other functional groups. These transformations are crucial for building up molecular complexity and creating intermediates that can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The strategic incorporation of the difluorinated fragment can significantly impact the properties of the resulting aromatic compounds. For example, in medicinal chemistry, the introduction of a difluoromethyl group can block metabolic pathways, thereby increasing the in vivo half-life of a drug candidate. Furthermore, the fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and efficacy.

Integration into Polymer Chemistry and Material Science for Modified Optical or Electronic Properties

The unique electronic properties of the this compound unit make it an attractive monomer for the synthesis of novel polymers with tailored optical and electronic characteristics. The incorporation of fluorine atoms into a polymer backbone can significantly alter its properties, including its refractive index, dielectric constant, thermal stability, and solubility.

While specific examples of polymers synthesized directly from this compound are not yet widely reported in mainstream literature, the principles of polymer chemistry suggest its potential utility. The aldehyde functionality can be utilized in polymerization reactions such as polycondensation with suitable co-monomers containing active methylene (B1212753) groups or amino functionalities. The resulting polymers would feature the difluoro-phenyl-ethyl moiety as a repeating unit, which could impart desirable properties.

For instance, the presence of the highly electronegative fluorine atoms can lower the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This can be advantageous in the design of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices. Furthermore, the incorporation of fluorine can lead to polymers with low surface energy and high hydrophobicity, which are desirable properties for applications such as anti-reflective coatings and low-dielectric-constant materials for microelectronics.

Synthesis of Chemical Probes for Investigating Biochemical Pathways and Interactions

Chemical probes are essential tools for elucidating complex biological processes. The aldehyde group of this compound is a reactive handle that can be used to synthesize such probes. Aldehydes are known to react with specific amino acid residues in proteins, such as lysine, to form Schiff bases. This reactivity can be exploited to design activity-based probes that covalently label specific enzymes or receptors.

The fluorine atoms in this compound can also serve as valuable reporters for nuclear magnetic resonance (NMR) spectroscopy studies. ¹⁹F NMR is a powerful technique for studying molecular interactions and dynamics, as the fluorine nucleus is highly sensitive to its local chemical environment. By incorporating a this compound-derived moiety into a ligand, researchers can use ¹⁹F NMR to monitor its binding to a target protein and to probe the nature of the binding pocket.

While the direct application of this compound in the synthesis of widely used chemical probes is an area of ongoing research, its structural features make it a promising candidate for the development of novel tools for chemical biology. The ability to introduce a difluorinated tag with a reactive aldehyde group provides a versatile platform for the design of probes to investigate a wide range of biochemical pathways and interactions.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes to Difluoro-phenyl-acetaldehyde and its Derivatives

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of this compound and its derivatives is poised to move beyond traditional fluorination techniques, embracing principles of green chemistry.

One promising avenue is the exploration of biocatalytic routes . While the enzymatic synthesis of fluorinated compounds is still a nascent field, the use of engineered enzymes, such as fluorinases or SAM-dependent methyltransferases, could offer a highly selective and environmentally friendly approach to introduce fluorine atoms. nih.govnih.gov Biocatalysis could also be employed for the asymmetric synthesis of chiral derivatives of DFPA, a critical aspect for pharmaceutical applications. rsc.orgresearchgate.netsioc.ac.cn

Photoredox catalysis represents another frontier for the sustainable synthesis of DFPA. chemrxiv.orgnih.govnih.govmatilda.science Visible-light-mediated reactions can facilitate the formation of C-F bonds under mild conditions, often avoiding the use of harsh reagents. chemrxiv.org Research in this area could focus on developing novel photocatalysts and reaction conditions for the direct difluoromethylation of benzaldehyde (B42025) derivatives or the functionalization of other precursors to yield DFPA. mdpi.com

Furthermore, the development of synthetic routes that utilize abundant and non-toxic starting materials will be crucial. This includes exploring novel difluoromethylating agents that are more sustainable than traditional sources. cas.cnresearchgate.net The overarching goal is to design synthetic pathways with high atom economy, reduced waste generation, and minimal environmental impact.

Exploration of New Reactivity Modes and Catalytic Systems for Enhanced Selectivity and Efficiency

The unique electronic properties conferred by the two fluorine atoms in this compound significantly influence its reactivity. Future research will likely uncover novel reactivity modes and develop sophisticated catalytic systems to harness this potential with high selectivity and efficiency.

The aldehyde functionality in DFPA is a key site for transformations. Research into novel catalytic systems for reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations involving DFPA will be critical. The electron-withdrawing nature of the difluoromethyl group can impact the reactivity of the adjacent carbonyl, and understanding these effects is essential for designing effective catalysts. researchgate.net

Transition-metal catalysis will continue to play a pivotal role. For instance, copper-catalyzed reactions have shown promise in the difluoroalkylation of various substrates. mdpi.comresearchgate.netacs.org Future work could explore the use of other earth-abundant metals as catalysts for the synthesis and functionalization of DFPA. The development of ligands that can precisely control the stereochemistry of reactions involving DFPA will also be a key focus.

Moreover, the exploration of organocatalysis offers a metal-free alternative for transformations of DFPA. Chiral amines, for example, can be used to catalyze enantioselective α-functionalizations of aldehydes, and similar strategies could be adapted for DFPA derivatives. nih.gov

Advanced Computational Studies for Rational Design and Prediction of Chemical Behavior

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. Advanced computational studies on this compound will be instrumental in guiding experimental work and accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of DFPA. ijsrst.comresearchgate.netnih.govnih.govconicet.gov.arnih.gov Such studies can elucidate the influence of the difluoromethyl group on the reactivity of the aldehyde and the aromatic ring. For instance, DFT can predict the most likely sites for nucleophilic or electrophilic attack, aiding in the design of selective reactions. nih.gov

Molecular dynamics (MD) simulations can provide insights into the behavior of DFPA in different solvent environments and its interactions with other molecules, such as enzymes or receptors. nih.gov This is particularly relevant for understanding its potential biological activity and for designing derivatives with improved pharmacokinetic properties.

Furthermore, computational methods can be used for the rational design of catalysts for specific transformations of DFPA. By modeling the transition states of catalytic cycles, researchers can identify key structural features of a catalyst that lead to high efficiency and selectivity. researchgate.net This in silico approach can significantly reduce the experimental effort required to develop new catalytic systems.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production requires robust and scalable manufacturing processes. The integration of this compound synthesis into flow chemistry and automated platforms is an emerging trend that promises to address these challenges.

Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for continuous production. mdpi.comrsc.org The synthesis of fluorinated compounds, which can often involve hazardous reagents and exothermic reactions, is particularly well-suited for flow reactors. Future research will focus on developing optimized flow protocols for the synthesis of DFPA, potentially telescoping multiple reaction steps into a single continuous process. mdpi.com

Automated synthesis platforms can accelerate the discovery and optimization of new reactions and derivatives of DFPA. sigmaaldrich.comresearchgate.netrsc.orgnih.gov High-throughput screening techniques can be used to rapidly evaluate a wide range of catalysts, reagents, and reaction conditions. This data-rich approach, often combined with machine learning algorithms, can significantly shorten the development timeline for new synthetic methods and novel DFPA-based molecules. researchgate.net The development of automated platforms for the synthesis of radiolabeled DFPA derivatives for applications in positron emission tomography (PET) is also an area of active research. nih.gov

Q & A

Q. What are the common synthetic routes for preparing Difluoro-phenyl-acetaldehyde, and what factors influence yield optimization?

this compound can be synthesized via deoxyfluorination of alkyl alcohols or nucleophilic substitution of halogenated precursors. For example, fluorination of phenyl-acetaldehyde derivatives using reagents like DAST (diethylaminosulfur trifluoride) is a viable route . Yield optimization depends on reaction temperature, catalyst selection (e.g., Lewis acids), and solvent polarity. Kinetic studies using HPLC or GC-MS can monitor intermediate formation to refine conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include NMR (to confirm fluorine substitution patterns), NMR (for aldehyde proton identification at ~9-10 ppm), and IR spectroscopy (C=O stretch ~1720 cm). Mass spectrometry (EI/ESI) verifies molecular weight. Cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) enhances accuracy . Raw data should be archived in appendices with metadata, as per standardized reporting guidelines .

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates polar aldehyde products. Low-temperature recrystallization (using dichloromethane/hexane) minimizes aldehyde oxidation. Purity should be confirmed via HPLC (>95%) and melting point analysis .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental procedures?

Store under inert atmosphere (N/Ar) at –20°C to prevent oxidation. Light-sensitive reactions require amber glassware. Stabilizers like BHT (butylated hydroxytoluene) can inhibit radical degradation. Periodic NMR checks assess decomposition .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and Gibbs free energy barriers for nucleophilic attack. Electrostatic potential maps highlight electrophilic sites (e.g., aldehyde carbon). Compare with experimental kinetics (e.g., rate constants from UV-Vis monitoring) to validate predictions .

Q. What strategies are recommended for resolving discrepancies in reported spectral data for this compound derivatives?

Replicate experiments under standardized conditions (solvent, temperature). Use high-field NMR (≥400 MHz) with deuterated solvents to minimize artifacts. Cross-validate with independent techniques (e.g., X-ray crystallography for solid-state conformation). Meta-analyses of literature data can identify systematic errors .

Q. How can kinetic studies elucidate the decomposition pathways of this compound under varying experimental conditions?

Conduct time-resolved GC-MS or in-situ FTIR to track degradation products (e.g., carboxylic acids or oligomers). Arrhenius plots (ln(k) vs. 1/T) determine activation energy. Compare pathways in aerobic vs. anaerobic environments to identify radical vs. hydrolytic mechanisms .